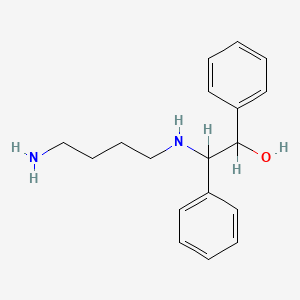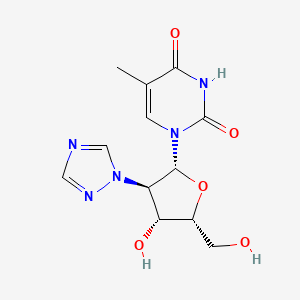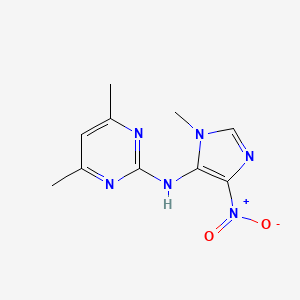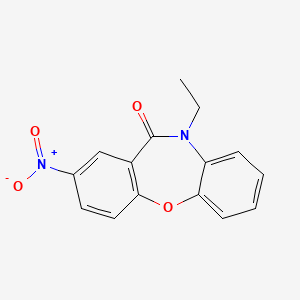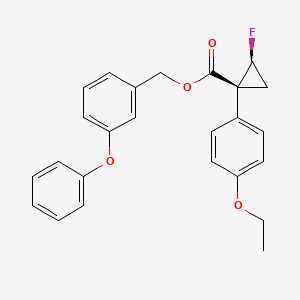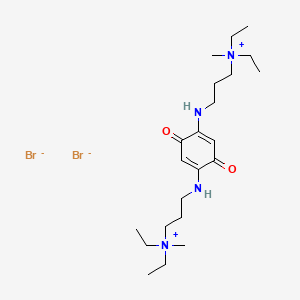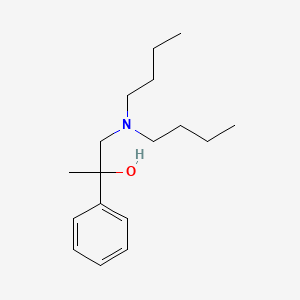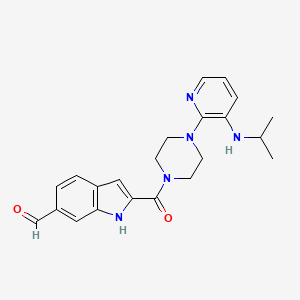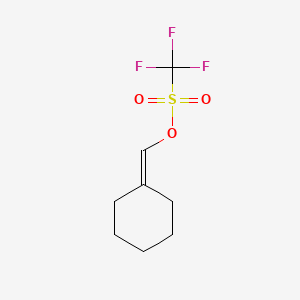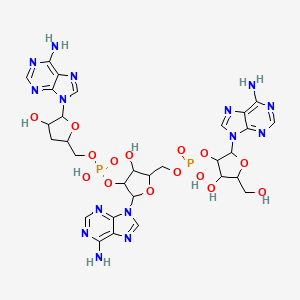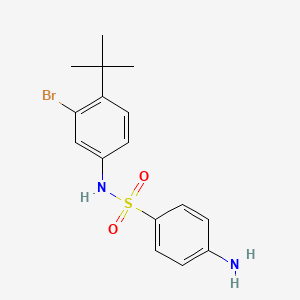
Benzenesulfonamide, 4-amino-N-(3-bromo-4-(1,1-dimethylethyl)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, 4-amino-N-(3-bromo-4-(1,1-dimethylethyl)phenyl)- is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This specific compound features a benzenesulfonamide core with an amino group at the 4-position and a substituted phenyl group containing a bromine atom and a tert-butyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-amino-N-(3-bromo-4-(1,1-dimethylethyl)phenyl)- typically involves multiple steps:
Nitration of Benzene: Benzene is nitrated to form nitrobenzene using a mixture of concentrated sulfuric acid and nitric acid.
Reduction of Nitrobenzene: Nitrobenzene is reduced to aniline using a reducing agent such as iron and hydrochloric acid.
Sulfonation of Aniline: Aniline is sulfonated to form 4-aminobenzenesulfonamide using sulfuric acid.
Bromination and Alkylation: The 4-aminobenzenesulfonamide is then reacted with 3-bromo-4-(1,1-dimethylethyl)benzene under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to form sulfinamide or sulfenamide derivatives.
Substitution: The bromine atom can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium hydroxide or other strong nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Nitrobenzenesulfonamide derivatives.
Reduction: Sulfinamide or sulfenamide derivatives.
Substitution: Various substituted benzenesulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
Benzenesulfonamide, 4-amino-N-(3-bromo-4-(1,1-dimethylethyl)phenyl)- has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing antimicrobial agents.
Biological Studies: Investigated for its potential as an enzyme inhibitor.
Material Science: Explored for its properties in the development of novel materials.
Industrial Applications: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-amino-N-(3-bromo-4-(1,1-dimethylethyl)phenyl)- involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Pathway Modulation: It can modulate biochemical pathways by interacting with key proteins and altering their function.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide, 4-amino-N-phenyl-: Lacks the bromine and tert-butyl groups.
Benzenesulfonamide, 4-amino-N-(4-bromophenyl)-: Lacks the tert-butyl group.
Benzenesulfonamide, 4-amino-N-(3,4-dimethylphenyl)-: Contains methyl groups instead of bromine and tert-butyl groups.
Uniqueness
The presence of the bromine atom and the tert-butyl group in Benzenesulfonamide, 4-amino-N-(3-bromo-4-(1,1-dimethylethyl)phenyl)- imparts unique chemical properties, such as increased lipophilicity and steric hindrance, which can influence its reactivity and biological activity.
Properties
CAS No. |
7148-20-1 |
|---|---|
Molecular Formula |
C16H19BrN2O2S |
Molecular Weight |
383.3 g/mol |
IUPAC Name |
4-amino-N-(3-bromo-4-tert-butylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H19BrN2O2S/c1-16(2,3)14-9-6-12(10-15(14)17)19-22(20,21)13-7-4-11(18)5-8-13/h4-10,19H,18H2,1-3H3 |
InChI Key |
AXPXCXUYLGNCCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


